FDGal

Vue d'ensemble

Description

2-Fluoro-2-deoxy-D-galactose (FDGal) is a galactose analogue that has gained significant attention in the field of medical imaging, particularly in positron emission tomography (PET). This compound is used as a tracer to study regional differences in liver metabolic function and for clinical evaluation of liver diseases such as cirrhosis and hepatocellular carcinoma .

Méthodes De Préparation

FDGal is synthesized through nucleophilic fluorination of Talose triflate, followed by basic hydrolysis. The synthesis involves the use of commercially available 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) as the starting material . The entire synthesis process can be performed using the GE TRACERlab MX 2-fluoro-2-deoxy-D-glucose synthesizer, and existing methods for quality control of 2-fluoro-2-deoxy-D-glucose are applicable to this compound .

Analyse Des Réactions Chimiques

FDGal undergoes nucleophilic substitution reactions, particularly the fluorination of Talose triflate. The reaction conditions typically involve the use of potassium fluoride (K[18F]) and a phase-transfer catalyst such as Kryptofix 2.2.2 in acetonitrile (MeCN) . The major product formed from this reaction is this compound, which is then subjected to basic hydrolysis to remove protecting groups and yield the final compound .

Applications De Recherche Scientifique

Key Characteristics

- Chemical Structure : FDGal is a fluorinated derivative of D-galactose.

- Radiochemical Purity : High radiochemical purity (up to 98%) is achieved during synthesis, essential for clinical applications.

- Effective Dose : The effective dose for this compound is comparable to that of 2-[18F]fluoro-2-deoxy-D-glucose (FDG), making it suitable for human use.

Evaluation of Liver Metabolic Function

This compound PET imaging allows for the assessment of regional differences in liver metabolism. The dynamic PET approach enables researchers to create three-dimensional parametric images that reflect hepatic systemic clearance and metabolic capacity.

Case Study: Dynamic PET Imaging

A study involving dynamic PET imaging with this compound demonstrated its capability to measure metabolic liver function quantitatively. Patients with liver cirrhosis were administered 100 MBq of this compound, followed by a 20-minute dynamic recording. The results indicated significant intrahepatic variability in metabolic capacity, which can inform treatment strategies for liver tumors.

Detection of Hepatocellular Carcinoma (HCC)

This compound has shown promise as a PET tracer for detecting both extrahepatic and intrahepatic HCC. Its specificity for hepatic uptake enhances its utility over traditional glucose-based tracers.

Case Study: HCC Detection

In a clinical evaluation, this compound PET/CT was employed to identify HCC in patients with suspected liver lesions. The results indicated that this compound could effectively differentiate between benign and malignant lesions, providing critical information for patient management.

Comparison with Other Tracers

This compound's performance has been compared with other PET tracers such as FDG. While FDG is widely used for various cancers, this compound's specificity for liver metabolism offers advantages in certain clinical scenarios.

| Tracer | Primary Application | Advantages | Limitations |

|---|---|---|---|

| FDG | General cancer imaging | Broad applicability | Limited specificity for liver tumors |

| This compound | Liver function and HCC detection | High specificity for hepatic uptake | Limited availability and production challenges |

Biodistribution Studies

Biodistribution studies have confirmed that after administration, this compound is primarily concentrated in the liver, with minimal uptake in other organs such as the brain and kidneys. This characteristic enhances its safety profile and effectiveness as a diagnostic tool.

Key Findings from Biodistribution Studies

- Maximum radioactivity concentration occurs in the liver approximately one hour post-injection.

- Effective doses calculated from biodistribution data indicate safety comparable to established tracers like FDG.

Mécanisme D'action

FDGal is a glucose analogue that is taken up by hepatocytes through the same transport mechanisms as galactose. Once inside the cell, this compound is phosphorylated by galactokinase to form this compound-1-phosphate, which is then trapped within the cell . This trapping mechanism allows for the visualization of metabolic activity in the liver using PET imaging .

Comparaison Avec Des Composés Similaires

FDGal is similar to other fluorodeoxyglucose compounds such as 2-fluoro-2-deoxy-D-glucose (FDG). Both compounds are used as PET tracers, but this compound is specifically designed for liver imaging due to its galactose analogue properties . FDG, on the other hand, is more commonly used for imaging glucose metabolism in various tissues, including the brain and tumors . The unique ability of this compound to target liver metabolism makes it a valuable tool for hepatology research and clinical applications .

Activité Biologique

FDGal, or 2-[18F]fluoro-2-deoxy-D-galactose, is a radiolabeled analog of galactose that has garnered attention in the field of molecular imaging, particularly in positron emission tomography (PET) for the detection of hepatocellular carcinoma (HCC). This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biodistribution, and clinical applications, supported by relevant case studies and research findings.

This compound is synthesized through a nucleophilic radiosynthesis method using Talose triflate as a precursor. This process has been optimized to yield this compound with high radiochemical purity suitable for clinical investigations. The synthesis involves the incorporation of fluorine-18, a positron-emitting isotope, which allows for its use in PET imaging .

This compound functions as a tracer that mimics glucose metabolism but is preferentially taken up by liver cells due to the physiological role of galactose in hepatic metabolism. The uptake of this compound in liver tissues is mediated by specific transporters that facilitate its entry into cells. Once inside, this compound is phosphorylated and subsequently metabolized, which allows for visualization of metabolic activity in tissues during PET scans .

Detection of Hepatocellular Carcinoma (HCC)

This compound has shown promise as a diagnostic tool for HCC. A study involving 23 patients with HCC demonstrated that this compound PET/CT had a specificity of 100% in identifying viable tumor tissue compared to conventional imaging techniques. In this study, this compound PET/CT successfully identified 22 out of 23 patients with HCC before treatment and was able to detect extra-hepatic disease not visible on other imaging modalities .

Table 1: Summary of Patient Findings from this compound PET/CT Study

| Patient ID | Age | Sex | Treatment History | This compound Interpretation | ceCT Interpretation | T/B Ratio |

|---|---|---|---|---|---|---|

| 2 | 57 | M | TACE 1 month prior | Multinodular disease, no necrosis | Multinodular disease, no necrosis | 2.6 |

| 13 | 83 | M | TACE 2 months prior; RFA history | Response to treatment | Response to treatment | 0.2 - 0.7 |

| 14 | 51 | F | Multiple treatments including RFA and SBRT | Necrosis, no visible tumor | Necrosis, no visible tumor | 0.2 |

| 18 | 54 | F | RFA and TACE several months prior | Residual tumor with areas of necrosis | Residual tumor with areas of necrosis | 0.1 (necrosis), 1.4 (viable) |

This table illustrates how this compound PET/CT provided critical insights into the metabolic status of tumors in patients with HCC.

Biodistribution Studies

Biodistribution studies in animal models have shown that this compound is rapidly cleared from the bloodstream and predominantly accumulates in the liver, confirming its utility as a liver-specific imaging agent. In porcine models, biodistribution patterns indicated significant hepatic uptake within minutes post-injection, which aligns with its expected metabolic pathway .

Research Findings and Case Studies

Several studies have reinforced the clinical potential of this compound:

- Specificity and Sensitivity : In a cohort study involving patients suspected of having HCC, this compound PET/CT demonstrated superior specificity compared to traditional imaging methods like contrast-enhanced CT.

- Detection of Viable Tumor Tissue : The ability to differentiate between viable tumor tissue and necrotic areas was highlighted in cases where conventional imaging failed to provide conclusive results.

- Impact on Treatment Decisions : The findings from this compound PET/CT influenced subsequent treatment strategies for several patients by providing clearer insights into tumor viability and extent .

Propriétés

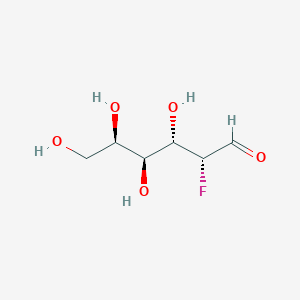

IUPAC Name |

(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNUTHNTBLRMT-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51146-53-3 | |

| Record name | 2-Deoxy-2-fluorogalactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXY-2-FLUOROGALACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.